(Z)-N-(2-(4-chlorophenyl)-1-(diphenylphosphoryl)vinyl)benzamide
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Overview
Description
N-[(Z)-2-(4-chlorophenyl)-1-(diphenylphosphoroso)ethenyl]benzamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a diphenylphosphoroso group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-2-(4-chlorophenyl)-1-(diphenylphosphoroso)ethenyl]benzamide typically involves the reaction of 4-chlorobenzaldehyde with diphenylphosphine oxide in the presence of a base to form the corresponding diphenylphosphoroso intermediate. This intermediate is then reacted with benzoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-2-(4-chlorophenyl)-1-(diphenylphosphoroso)ethenyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions often occur in polar solvents such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding phosphine oxides and carboxylic acids.
Reduction: Formation of reduced phosphine derivatives and amines.
Substitution: Formation of substituted benzamides and phosphine derivatives.
Scientific Research Applications
N-[(Z)-2-(4-chlorophenyl)-1-(diphenylphosphoroso)ethenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-[(Z)-2-(4-chlorophenyl)-1-(diphenylphosphoroso)ethenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
N-[(Z)-2-(4-chlorophenyl)-1-(diphenylphosphoroso)ethenyl]benzamide can be compared with other similar compounds, such as:
N-{(Z)-2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-[(isobutylamino)carbonyl]ethenyl}benzamide: This compound features a pyrazole ring instead of the phosphoroso group, leading to different chemical and biological properties.
2,4-dichloro-N-((Z)-2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-{[(2-furylmethyl)amino]carbonyl}ethenyl)benzamide: This compound contains additional chlorine and fluorine substituents, which can influence its reactivity and interactions with biological targets.
Conclusion
N-[(Z)-2-(4-chlorophenyl)-1-(diphenylphosphoroso)ethenyl]benzamide is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Further studies are needed to fully explore its applications and mechanisms of action.
Properties
Molecular Formula |
C27H21ClNO2P |
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Molecular Weight |
457.9 g/mol |
IUPAC Name |
N-[(Z)-2-(4-chlorophenyl)-1-diphenylphosphorylethenyl]benzamide |
InChI |
InChI=1S/C27H21ClNO2P/c28-23-18-16-21(17-19-23)20-26(29-27(30)22-10-4-1-5-11-22)32(31,24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-20H,(H,29,30)/b26-20- |
InChI Key |
CABXEBKNOCYUFI-QOMWVZHYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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